molecular formula C18H21NO B14232648 Benzenepropanamide, N-(3-phenylpropyl)- CAS No. 536755-27-8

Benzenepropanamide, N-(3-phenylpropyl)-

Cat. No.: B14232648
CAS No.: 536755-27-8
M. Wt: 267.4 g/mol
InChI Key: OQHHAWAIPHUFOG-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-(3-phenylpropyl)- (IUPAC name: N-[3-phenylpropyl]benzenepropanamide) is a synthetic amide derivative characterized by a benzene ring attached to a propyl chain, further substituted with a phenyl group at the terminal position. Its molecular structure consists of a propanamide backbone linked to a 3-phenylpropylamine moiety.

Key structural features include:

  • Benzene rings: Two aromatic systems (one in the propanamide group and another in the 3-phenylpropyl substituent).
  • Amide linkage: Critical for hydrogen bonding and solubility properties.
  • Phenylpropyl chain: Enhances lipophilicity, influencing membrane permeability.

Properties

CAS No.

536755-27-8

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-phenyl-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C18H21NO/c20-18(14-13-17-10-5-2-6-11-17)19-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2,(H,19,20)

InChI Key

OQHHAWAIPHUFOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzenepropanamide, N-(3-phenylpropyl)- typically involves the reaction of benzenepropanoyl chloride with 3-phenylpropylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

C6H5CH2CH2COCl+C6H5CH2CH2NH2C6H5CH2CH2CONHCH2CH2C6H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COCl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​CH2​CH2​COCl+C6​H5​CH2​CH2​NH2​→C6​H5​CH2​CH2​CONHCH2​CH2​C6​H5​+HCl

Industrial Production Methods: Industrial production methods for Benzenepropanamide, N-(3-phenylpropyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanamide, N-(3-phenylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Benzenepropanamide, N-(3-phenylpropyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares Benzenepropanamide, N-(3-phenylpropyl)- with structurally related compounds, emphasizing substituents, molecular weights, and reported activities:

Compound Name Molecular Formula Key Substituents Biological Activity Source
Benzenepropanamide, N-(3-phenylpropyl)- C₁₈H₂₁NO 3-phenylpropyl, propanamide Not explicitly reported (structural studies)
Aurantiamide acetate (N-[(1S)-2-(acetyloxy)-1-(phenylmethyl)ethyl]-α-(benzoylamino)-) C₂₇H₂₈N₂O₄ Acetyloxy, benzoylamino, phenylmethyl Anti-inflammatory, antifungal
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester C₂₈H₂₈FN₃O₅ 4-fluorobenzoyl, tyrosine, phenylalanine methyl Protease inhibition
3-(3-aminophenyl)propanamide C₉H₁₂N₂O 3-aminophenyl Precursor for polymer synthesis
Propanamide, 2-amino-3-phenyl C₉H₁₂N₂O Amino group at C2, phenyl at C3 Bioherbicidal activity

Key Observations:

Functional Group Variations: Aurantiamide acetate includes acetyloxy and benzoylamino groups, enhancing its bioactivity compared to the simpler N-(3-phenylpropyl) derivative . Fluorine/Chlorine-substituted derivatives (e.g., ) exhibit higher electronegativity, improving binding affinity to enzymes like proteases .

Biological Activity: Compounds with acetyloxy or benzoyl groups (e.g., Aurantiamide acetate) show antifungal properties, whereas simpler analogs like N-(3-phenylpropyl)-benzenepropanamide lack explicit activity data . Propanamide, 2-amino-3-phenyl () demonstrates herbicidal effects, highlighting the role of amino group positioning in bioactivity .

Stereochemical Complexity :

  • Aurantiamide acetate and related peptides () have defined stereochemistry (S/R configurations), which is critical for their interaction with chiral biological targets. In contrast, N-(3-phenylpropyl)-benzenepropanamide lacks stereochemical data in the provided evidence .

Limitations and Knowledge Gaps

  • Comparative studies on solubility and toxicity across these analogs are absent, necessitating further research.

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